molecular formula C13H13Cl2N5 B7731234 1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731234
M. Wt: 310.18 g/mol
InChI Key: SKZPMRZQAWZZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C13H13Cl2N5 and its molecular weight is 310.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with the molecular formula C13H13Cl2N5 and a molecular weight of approximately 310.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer.

The compound is primarily studied for its inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE1 can potentially reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Recent studies have shown that derivatives of guanidine compounds, including this specific structure, exhibit significant inhibition of BACE1 activity through both in vitro and in vivo assays .

Inhibition of BACE1

A study conducted by Sayyad Ali et al. synthesized various biaryl guanidine derivatives and evaluated their efficacy against BACE1. Among these derivatives, this compound demonstrated promising results with an IC50 value indicating effective inhibition . The compound was shown to significantly improve cognitive function in animal models as assessed by behavioral tests such as the Morris water maze test.

Antitumor Activity

In addition to its neuroprotective properties, this compound has also been evaluated for its antitumor activities. Research indicates that similar guanidine derivatives possess the ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism is believed to involve interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .

Alzheimer’s Disease

A notable case study involved the administration of this compound in a transgenic mouse model of Alzheimer’s disease. The results indicated a marked reduction in amyloid plaque formation and improved memory retention compared to control groups. Behavioral assessments showed significant enhancements in learning and memory tasks .

Cancer Research

In another study focusing on cancer treatment, compounds structurally related to this compound were tested against several cancer cell lines including breast and lung cancer. The results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as therapeutic agents .

Biological Activity Summary

Activity Target IC50 Value Model
BACE1 Inhibitionβ-secretase97 ± 0.91 nMIn vitro assays
Antitumor ActivityVarious cancersVaries (μM range)Cell line assays
Cognitive ImprovementAlzheimer’s modelSignificantBehavioral tests

Comparison with Similar Compounds

Compound IC50 (nM) Activity
This compound97 ± 0.91BACE1 Inhibition
1,3-Bis(5,6-difluoropyridin-3-yl)guanidine120 ± 0.85BACE1 Inhibition
Other Guanidine DerivativesVariesAntitumor activity

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZPMRZQAWZZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.